molecular formula C25H22ClN3 B13780102 Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride CAS No. 68966-31-4

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride

Cat. No.: B13780102
CAS No.: 68966-31-4
M. Wt: 399.9 g/mol
InChI Key: QZHNGWRYIUPADL-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is also referred to as Basic Violet 14 monohydrochloride . It is primarily used as a dye in histological staining and has notable properties that make it valuable in research and industrial applications.

Preparation Methods

The synthesis of Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride involves several steps. One common method includes the reaction of 4-aminobenzaldehyde with aniline under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and further reaction with hydrochloric acid to yield the final monohydrochloride salt .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound binds to these molecules through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This binding can result in the visualization of cellular components in histological staining .

Comparison with Similar Compounds

Similar compounds to Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride include:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct staining characteristics and reactivity compared to its analogs .

Properties

CAS No.

68966-31-4

Molecular Formula

C25H22ClN3

Molecular Weight

399.9 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride

InChI

InChI=1S/C25H21N3.ClH/c26-21-12-6-18(7-13-21)25(19-8-14-22(27)15-9-19)20-10-16-24(17-11-20)28-23-4-2-1-3-5-23;/h1-17H,26-27H2;1H

InChI Key

QZHNGWRYIUPADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC(=C(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C2.Cl

Origin of Product

United States

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